molecular formula C23H22N2O2S B14941501 4,4,6-trimethyl-3'-(3-methylphenyl)-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

4,4,6-trimethyl-3'-(3-methylphenyl)-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B14941501
M. Wt: 390.5 g/mol
InChI Key: NGGKRFGPWGANEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,6-trimethyl-3’-(3-methylphenyl)-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiroheterocyclic compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-trimethyl-3’-(3-methylphenyl)-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione typically involves the cyclization of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with appropriate nucleophiles. One common method includes the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate, followed by condensation with aldehydes and acetone . The reaction conditions often involve the use of dimethylformamide dimethyl acetal and primary amines for further functionalization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,4,6-trimethyl-3’-(3-methylphenyl)-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions typically involve the selective reduction of carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro linkage.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction, dimethylformamide dimethyl acetal for condensation, and primary amines for transamination . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,4,6-trimethyl-3’-(3-methylphenyl)-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione lies in its spiro linkage and thiazolidine ring, which confer distinct chemical and biological properties. These structural features enable the compound to interact with different molecular targets and exhibit a broader range of activities compared to its similar counterparts .

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

9',11',11'-trimethyl-3-(3-methylphenyl)spiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione

InChI

InChI=1S/C23H22N2O2S/c1-14-7-5-8-16(11-14)24-19(26)13-28-23(24)18-10-6-9-17-15(2)12-22(3,4)25(20(17)18)21(23)27/h5-12H,13H2,1-4H3

InChI Key

NGGKRFGPWGANEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CSC23C4=CC=CC5=C4N(C3=O)C(C=C5C)(C)C

Origin of Product

United States

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